Enhanced Aqueous Solubility and Cellular Activity Compared to WP1130
EOAI3402143 was developed as an analog of the DUB inhibitor WP1130. A direct comparative assessment demonstrates that EOAI3402143 exhibits increased aqueous solubility and greater cellular USP9x inhibitory activity than WP1130 . This improvement in drug-like properties was a key design goal and is essential for consistent in vitro and in vivo dosing.
| Evidence Dimension | Aqueous solubility and cellular potency |
|---|---|
| Target Compound Data | Increased aqueous solubility and greater cellular USP9x inhibitory activity |
| Comparator Or Baseline | WP1130 |
| Quantified Difference | Qualitative improvement, described as 'increased' and 'greater' |
| Conditions | Not specified in the provided source summary; implied to be a direct chemical and biological comparison. |
Why This Matters
This ensures more reliable experimental handling and consistent cellular activity, reducing data variability compared to using the parent compound WP1130.
